molecular formula C9H11N5OS B3448801 N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide

N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B3448801
M. Wt: 237.28 g/mol
InChI Key: BDHHGXVSPCUBKP-UHFFFAOYSA-N
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Description

N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide: is a heterocyclic compound that features a thiophene ring substituted with a tetrazole moiety and a carboxamide group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . The incorporation of a tetrazole ring enhances the compound’s potential for various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 2-propyltetrazole. The reaction is often mediated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is being studied for its potential to act as an anti-inflammatory, antiviral, and antitumor agent .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .

Mechanism of Action

The mechanism of action of N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA to exert anticancer activity .

Comparison with Similar Compounds

  • N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide
  • 2-Butylthiophene
  • 2-Octylthiophene

Comparison: N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide is unique due to the presence of both a tetrazole and a thiophene ring, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, this compound exhibits enhanced stability and a broader range of pharmacological activities .

Properties

IUPAC Name

N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5OS/c1-2-5-14-12-9(11-13-14)10-8(15)7-4-3-6-16-7/h3-4,6H,2,5H2,1H3,(H,10,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHHGXVSPCUBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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